REACTION_CXSMILES
|
[N:1]([N:3]1[CH2:8][CH2:7][O:6][CH2:5][CH:4]1[C:9]([OH:11])=[O:10])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1COCC1>[N:1]1[O:11][C:9]([O-:10])=[C:4]2[N+:3]=1[CH2:8][CH2:7][O:6][CH2:5]2
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N(=O)N1C(COCC1)C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 5 hr
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 250 ml of ethyl acetate
|
Type
|
STIRRING
|
Details
|
stirred with 30 g of anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with a mixture of ethyl acetate-ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1OC(=C2COCC[N+]21)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |